

desmethyldoxepin role in tricyclic antidepressant efficacy

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Compound Focus: (E)-Desmethyldoxepin

CAS No.: 1225-56-5

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Pharmacological Profile of Desmethyldoxepin

Property	Description
Relationship to Parent Drug	Primary active metabolite of Doxepin [1] [2].
Metabolic Pathway	Formed via CYP2C19 and CYP2D6-mediated N-demethylation of Doxepin [1] [2].
Systemic Exposure	Achieves plasma concentrations comparable to or exceeding the parent drug over time; exhibits stereoselective pharmacokinetics [3].
Key Pharmacological Activity	Contributes significantly to the overall therapeutic effect of Doxepin; precise potency relative to parent is quantitatively undetermined in available literature [1] [4].
Elimination Half-Life	Approximately 31 hours (significantly longer than Doxepin's ~15 hours) [1] [5].

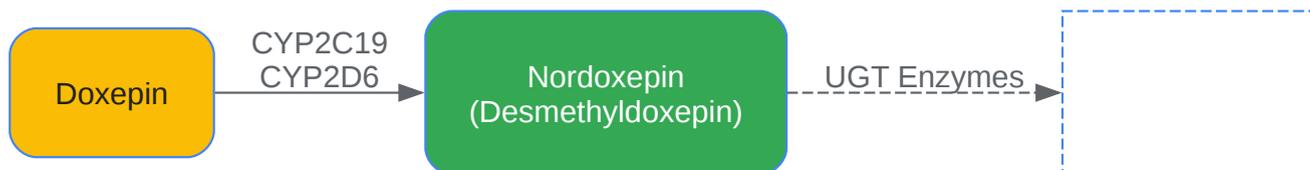
Analytical Method for Quantification

The following is a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for the simultaneous determination of desmethyldoxepin and other antidepressants in human serum, suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [6].

Protocol Step	Description
Sample Preparation	Protein precipitation with acetonitrile [6].
Chromatography Column	ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 μm) [6].
Mobile Phase	A) Water with 0.1% formic acid & 10 mmol/L ammonium acetate; B) Methanol with 0.1% formic acid [6].
Detection Method	Tandem Mass Spectrometry (MS/MS) [6].
Validation	Method validated for specificity, calibration, accuracy, precision, and stability per guidelines [6].

Metabolic Pathway of Doxepin

The diagram below illustrates the metabolic pathway of doxepin, leading to the formation of its active metabolite, desmethyldoxepin.



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Doxepin is metabolized primarily by CYP2C19 and CYP2D6 to form the active metabolite desmethyldoxepin, which is subsequently inactivated via glucuronidation [1] [2].

Efficacy and Clinical Implications

- **Contribution to Therapeutic Action:** Desmethyldoxepin is **pharmacologically active** and works alongside the parent doxepin to exert the drug's overall therapeutic effect [1] [4]. Early research suggested that clinical antidepressant response correlated better with plasma levels of desmethyldoxepin than with doxepin alone [4].
- **Impact of Prolonged Half-Life:** The nearly **double elimination half-life of desmethyldoxepin (31 hours)** compared to doxepin (~15 hours) has significant clinical implications [1] [5]. This means desmethyldoxepin accumulates to a greater extent and remains in the body long after a dose of doxepin is administered, contributing to sustained drug effects and necessitating careful dosing considerations [1].
- **Stereoselective Pharmacokinetics:** The pharmacokinetics of desmethyldoxepin are stereoselective. One study found that the plasma levels of the **cis-isomer of desmethyldoxepin were higher than those of the trans-isomer** over time. Since the cis-isomer is suggested to be more pharmacologically active, this stereoselectivity may be important for the drug's full therapeutic action [3].

Research Gaps and Future Directions

Available literature confirms desmethyldoxepin is a major active metabolite with a long half-life, but precise quantitative contributions to overall efficacy and side effects are not fully delineated. Key research gaps include:

- **Receptor Binding Affinity:** Detailed comparative data on the binding affinity (K_i values) of desmethyldoxepin versus doxepin for key targets like the **histamine H1 receptor, serotonin transporter, and norepinephrine transporter** is lacking [7].
- **Preclinical Efficacy Models:** Quantitative results from animal models of depression (e.g., forced swim test) specifically comparing the potency of desmethyldoxepin to doxepin are not available in the searched literature.
- **Clinical Correlative Studies:** Larger, modern clinical studies are needed to definitively establish the correlation between **steady-state plasma concentrations of desmethyldoxepin and clinical antidepressant response metrics**.

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References

1. Doxepin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
2. Doxepin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Stereoselective pharmacokinetics of doxepin isomers [pubmed.ncbi.nlm.nih.gov]
4. Doxepin Up-to-Date: A Review of its Pharmacological Properties and... [link.springer.com]
5. Doxepin [en.wikipedia.org]
6. Frontiers | High-performance liquid chromatography–tandem mass... [frontiersin.org]
7. Tricyclic Antidepressants: Mechanism, Clinical Applications ... [psychscenehub.com]

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